3-Aminohex-5-ynoic acid is an organic compound characterized by its six-carbon chain, an amino group attached to the third carbon, and a terminal carboxylic acid group. Its molecular formula is and it features a unique alkyne functional group at the fifth carbon position. This structure imparts distinctive chemical properties, making it a potential candidate for various applications in biochemical research and synthesis of novel compounds .
The compound exists in two stereoisomeric forms, with the (R) configuration being particularly noted for its utility in peptide synthesis due to its ability to introduce structural diversity . The presence of both an amino and alkyne group allows for versatile reactivity in organic synthesis and biological applications.
Several methods can be employed to synthesize 3-aminohex-5-ynoic acid:
3-Aminohex-5-ynoic acid has several potential applications:
Interaction studies involving 3-aminohex-5-ynoic acid focus primarily on its potential effects on glycine receptors and transporters. Preliminary findings suggest that compounds with similar structures can modulate neurotransmitter levels by inhibiting reuptake mechanisms, potentially leading to increased extracellular concentrations of glycine . Further research is necessary to elucidate the specific interactions and mechanisms of action associated with this compound.
Several compounds share structural similarities with 3-aminohex-5-ynoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminohex-5-ynoic acid | Six-carbon chain, amino group at second carbon | Known inhibitor of glycine transporters |
| (R)-3-Aminohex-5-enoic acid | Double bond between fifth and sixth carbon | Valuable for peptide synthesis |
| L-Homopropargylglycine | Alkyne at fifth carbon, amino at second | Used as a probe in protein-protein interaction studies |
| 4-Aminohex-5-ynoic acid | Similar backbone but different functional groups | Investigated as an analog of gamma-aminobutyric acid |
The uniqueness of 3-aminohex-5-ynoic acid lies in its specific positioning of functional groups (amino and alkyne) which provides distinct reactivity patterns not observed in other similar compounds. This specificity enhances its potential applications in biochemical research and drug development.
The synthesis of 3-aminohex-5-ynoic acid represents a critical subset of alkynyl amino acid chemistry, where terminal alkyne functionality is incorporated into amino acid structures. Traditional synthetic approaches to alkynyl amino acids have employed diverse strategies, with particular emphasis on maintaining the integrity of both the amino acid backbone and the alkyne functional group [1] [2] [3].
The most established synthetic route involves the alkylation of glycine derivatives with propargyl halides, followed by chain extension methodologies. This approach typically begins with the protection of the amino group using tert-butoxycarbonyl or benzyloxycarbonyl protecting groups, enabling selective alkylation at the alpha position [2] [3]. The alkynyl chain can then be extended through copper-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, which allows for the incorporation of various alkynyl substituents under mild conditions [2] [4].
A significant advancement in alkynyl amino acid synthesis has been the development of azlactone-based methodologies. These approaches utilize the nucleophilic character of azlactone enolates to facilitate alkynyl incorporation through palladium-catalyzed allylic alkylation processes [3]. The methodology demonstrates excellent tolerance for various functional groups and provides access to enantiomerically enriched products with high selectivity [3].
Table 1: Comparative Yields of Prototypical Alkynyl Amino Acid Synthesis Methods
| Synthetic Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Glycine Alkylation | Glycine Derivative | 65-78 | 85-92 | [2] |
| Azlactone Method | Azlactone Precursor | 70-95 | 90-97 | [3] |
| Hydrative Amination | Activated Alkyne | 58-82 | 88-94 | [5] |
| Copper Catalysis | Terminal Alkyne | 72-89 | 91-96 | [6] |
Alternative synthetic strategies have focused on the direct functionalization of pre-formed amino acid structures. The hydrative amination of activated alkynes represents a particularly elegant approach, utilizing sulfinamides as nitrogen sources under metal-free conditions [5]. This methodology proceeds through a novel sulfonium sigmatropic rearrangement mechanism, providing direct access to alpha-amino acid derivatives with excellent functional group tolerance [5].
The development of asymmetric synthesis protocols has been paramount in accessing enantiomerically pure 3-aminohex-5-ynoic acid derivatives. Enantioselective copper-catalyzed hydroamination reactions have demonstrated exceptional utility, employing chiral ligand systems to achieve high levels of stereochemical control [7]. These protocols typically utilize readily available alpha,beta-unsaturated carbonyl compounds as starting materials, with subsequent functionalization to introduce the terminal alkyne moiety [7].
Sequential catalysis strategies have emerged as powerful tools for constructing complex alkynyl amino acid structures. These approaches combine palladium-catalyzed cross-coupling reactions with copper-catalyzed conjugate reduction processes, enabling the synthesis of beta-alkynyl carbonyl derivatives with high regio- and enantioselectivity [6]. The methodology exhibits broad functional group tolerance and provides access to diverse molecular scaffolds from simple, readily available alkyne precursors [6].
Halogenase enzymes represent a sophisticated class of biocatalysts that facilitate the incorporation of halogen atoms into organic substrates, serving as key intermediates in the biosynthesis of alkynyl amino acids [8] [9] [10]. The discovery of terminal alkyne halogenases has revolutionized our understanding of how microorganisms construct these complex structural motifs in natural product biosynthesis [8].
The jamaicamide biosynthetic pathway exemplifies the remarkable specificity of halogenase-mediated alkyne formation. The flavin-dependent halogenase JamD demonstrates unprecedented capability for terminal alkyne halogenation, exhibiting broad substrate tolerance while maintaining strict chemoselectivity for terminal alkynes over other electron-rich substrates [8]. This enzyme represents the first characterized member of a new family of halogenases from marine cyanobacteria, indicating significant potential for biotechnological applications in synthetic chemistry [8].
Table 2: Characterized Halogenase Enzymes in Alkynyl Amino Acid Biosynthesis
| Enzyme | Source Organism | Substrate Specificity | Cofactor Requirement | Activity (Units/mg) | Reference |
|---|---|---|---|---|---|
| JamD | Moorena producens | Terminal Alkynes | Flavin-dependent | 2.3-4.7 | [8] |
| BesD | Streptomyces cattleya | Lysine Derivatives | Iron/α-ketoglutarate | 1.8-3.2 | [11] |
| HalB | Streptomyces sp. | Lysine | Iron/α-ketoglutarate | 0.9-2.1 | [9] |
| ChlA | Dictyostelium discoideum | Aromatic Substrates | Flavin-dependent | 1.2-2.8 | [10] |
The biosynthetic pathway for propargylglycine and beta-ethynylserine demonstrates the intricate enzymatic machinery required for terminal alkyne formation. This pathway involves a sequence of three critical enzymes: BesD mediates the initial chlorination of lysine at the C4 position, BesC facilitates oxidative cleavage to generate a chlorinated terminal alkene intermediate, and BesB catalyzes the final conversion to the terminal alkyne through a pyridoxal phosphate-dependent mechanism [11] [12].
The mechanistic understanding of halogenase function has been significantly advanced through structural and kinetic studies. The iron/alpha-ketoglutarate-dependent halogenase HalB demonstrates remarkable site-selectivity, specifically targeting the C5 position of lysine substrates [9]. This enzyme undergoes a conformational change upon substrate binding, with the carboxy-terminal domain forming a structured lid that participates in substrate recognition and catalysis [9].
Flavin-dependent halogenases constitute another major class of enzymes involved in alkynyl amino acid biosynthesis. The chloroperoxidase ChlA from Dictyostelium discoideum exemplifies this enzyme family, catalyzing both chlorination events in the biosynthesis of differentiation-inducing factor [10]. This enzyme employs the lysine-chloramine mechanism characteristic of flavin-dependent halogenases, utilizing molecular oxygen and halide salts as co-substrates [10].
The substrate promiscuity of halogenase enzymes presents significant opportunities for biotechnological applications. Engineering efforts have focused on expanding the substrate scope and improving catalytic efficiency through directed evolution and rational design approaches [13]. These modifications have resulted in variants with reduced halogen leakage, broader substrate tolerance, and enhanced thermostability compared to wild-type enzymes [13].
Recent advances in metabolic engineering have enabled the heterologous expression of halogenase pathways in model organisms such as Escherichia coli. These engineered systems allow for the production of halogenated amino acid intermediates that can be further processed to yield terminal alkyne-containing products [11]. The successful implementation of these biosynthetic routes demonstrates the feasibility of using microbial systems for the sustainable production of complex alkynyl amino acids [11].
The incorporation of 3-aminohex-5-ynoic acid into peptide sequences through solid-phase peptide synthesis requires specialized strategies to accommodate the unique reactivity profile of the terminal alkyne functionality [14] [15] [16]. The development of compatible protecting group strategies and coupling protocols has been essential for successful integration into automated peptide synthesis workflows [14].
Standard Fmoc-based solid-phase peptide synthesis protocols have been successfully adapted for alkynyl amino acid incorporation. The alkyne functionality demonstrates excellent stability under the basic conditions required for Fmoc deprotection, with piperidine treatment showing no adverse effects on the terminal alkyne moiety [14] [15]. This compatibility represents a significant advantage over alternative protecting group strategies that may require harsher deprotection conditions [15].
Table 3: Solid-Phase Peptide Synthesis Parameters for Alkynyl Amino Acid Integration
| Parameter | Standard Conditions | Alkynyl Amino Acid Conditions | Efficiency (%) | Reference |
|---|---|---|---|---|
| Coupling Time | 30-60 minutes | 45-90 minutes | 92-98 | [14] |
| Activating Reagent | HBTU/HOBt | HBTU/HOBt/DIPEA | 89-96 | [14] |
| Solvent System | DMF | DMF/NMP (8:2) | 91-97 | [14] |
| Deprotection | 20% Piperidine | 20% Piperidine/DMF | 95-99 | [15] |
The synthesis of alkyne-functionalized arginine building blocks has demonstrated the feasibility of incorporating multiple bioorthogonal functionalities within peptide sequences [14]. These building blocks maintain compatibility with standard solid-phase synthesis conditions while providing handles for subsequent click chemistry modifications [14]. The successful incorporation into both linear and cyclic peptides indicates broad applicability across diverse peptide architectures [14].
Coupling efficiency considerations become particularly important when incorporating alkynyl amino acids into peptide sequences. The use of enhanced coupling protocols, including extended reaction times and optimized activating reagent ratios, ensures complete incorporation while minimizing side reactions [14] [17]. The employment of dimethylformamide/N-methylpyrrolidone solvent mixtures has proven particularly effective in improving solvation and coupling yields [14].
The terminal alkyne functionality provides exceptional utility for post-synthetic modification through copper-catalyzed azide-alkyne cycloaddition reactions. This bioorthogonal chemistry enables selective conjugation with azide-functionalized probes, including fluorescent dyes, radioisotopes, and biomolecules [16]. The reaction proceeds under mild aqueous conditions and demonstrates complete chemoselectivity, making it ideal for peptide modification applications [16].
Purification strategies for alkynyl amino acid-containing peptides require careful consideration of the compound's physicochemical properties. Reversed-phase high-performance liquid chromatography remains the method of choice, with gradient optimization required to accommodate the hydrophobic character of the alkyne side chain [15] [18]. Ion-exchange chromatography provides an alternative purification approach, particularly for peptides containing multiple charged residues [18].
The stability of alkynyl amino acid-containing peptides under various storage and handling conditions has been extensively characterized. The terminal alkyne moiety demonstrates excellent chemical stability under physiological conditions, with no degradation observed over extended storage periods [16]. This stability profile makes alkynyl amino acid-containing peptides suitable for various biological applications without concerns regarding functional group integrity [16].
The stereoselective synthesis of 3-aminohex-5-ynoic acid requires sophisticated catalytic systems capable of controlling the absolute configuration at the alpha-carbon center while preserving the terminal alkyne functionality [7] [19] [20]. Modern enantioselective catalysis approaches have evolved to address these dual requirements through innovative catalyst design and reaction optimization [7].
Copper-catalyzed asymmetric hydroamination represents a cornerstone methodology for constructing chiral alkynyl amino acids. These protocols employ chiral phosphine ligands to induce high levels of enantioselectivity during the key carbon-nitrogen bond forming event [7]. The reaction mechanism involves ligand-controlled reversal of hydrocupration regioselectivity, enabling delivery of copper to the beta-position of alpha,beta-unsaturated carbonyl substrates [7].
Table 4: Enantioselective Catalysis Results for Alkynyl Amino Acid Synthesis
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Cu/Phosphine | Cinnamic Esters | 78-89 | 91-97 | 25 | [7] |
| Pd/Chiral Ligand | Azlactones | 82-95 | 88-96 | 40 | [3] |
| Rh/Bisphosphine | Alkene Precursors | 71-86 | 89-94 | 60 | [4] |
| Photoredox/PLP | Amino Acid Precursors | 65-83 | 85-92 | 25 | [19] |
The development of palladium-catalyzed asymmetric alkylation of azlactones has provided another powerful approach to enantiomerically enriched alkynyl amino acids. These reactions proceed through the formation of chiral allyl-palladium intermediates, with the absolute stereochemistry controlled by the choice of chiral ligand [3]. The methodology demonstrates excellent tolerance for various alkynyl substituents and provides products with high optical purity [3].
Rhodium-catalyzed asymmetric synthesis protocols have emerged as valuable alternatives for constructing chiral alkynyl amino acid derivatives. The coupling of aryl hydroxamates with chiral propargylglycine complexes proceeds through carboxy-hydrogen activation and subsequent annulation processes [4]. This methodology enables the synthesis of amino acids with isoquinolone core structures while maintaining excellent enantiocontrol [4].
The application of synergistic photoredox and pyridoxal phosphate biocatalysis represents a cutting-edge approach to stereoselective amino acid synthesis [19]. This methodology combines the power of photoredox catalysis with the precision of enzymatic transformations, enabling access to non-canonical amino acids bearing complex stereochemical arrangements [19]. The approach demonstrates particular utility for constructing amino acids with multiple chiral centers [19].
Enantioselective photocatalytic synthesis using chiral mesostructured materials has opened new avenues for amino acid production from simple precursors. The use of chiral zinc sulfide nanospheres enables the synthesis of amino acids directly from carbon dioxide and ammonia, with excellent enantioselectivity achieved through chiral-induced spin polarization effects [20]. This approach represents a significant advancement toward sustainable amino acid production [20].
The mechanistic understanding of enantioselective catalysis in alkynyl amino acid synthesis has been significantly enhanced through computational studies and kinetic analysis. Density functional theory calculations have provided insights into the origin of stereoselectivity, identifying key transition state structures and interaction patterns that govern enantiofacial discrimination [7] [19]. These mechanistic insights have guided the development of improved catalyst systems with enhanced selectivity and efficiency [7].
The transition from laboratory-scale synthesis to industrial production of 3-aminohex-5-ynoic acid presents numerous technical and economic challenges that require specialized solutions [21] [22] [23]. The unique structural features of this compound, particularly the terminal alkyne functionality combined with the amino acid backbone, necessitate careful consideration of process optimization and purification strategies [21].
Industrial amino acid production typically relies on fermentation-based processes utilizing optimized microbial strains [21] [23]. Corynebacterium glutamicum has emerged as the preferred production organism for various amino acids, with extensive genetic engineering efforts focused on enhancing yield and productivity [21]. However, the biosynthesis of alkynyl amino acids like 3-aminohex-5-ynoic acid requires specialized enzymatic machinery that is not naturally present in conventional production strains [21].
Table 5: Industrial Production Parameters and Challenges
| Production Aspect | Conventional Amino Acids | Alkynyl Amino Acids | Challenge Level | Reference |
|---|---|---|---|---|
| Fermentation Yield | 150-200 g/L | 15-35 g/L | High | [21] |
| Production Cost | $2-5/kg | $150-400/kg | Very High | [22] |
| Purification Efficiency | 92-98% | 75-85% | High | [23] |
| Scale-up Factor | 1:10,000 | 1:100 | Very High | [17] |
The implementation of fed-batch fermentation processes represents the most viable approach for large-scale alkynyl amino acid production [21]. These systems enable precise control of nutrient addition and environmental conditions, optimizing the balance between biomass formation and product accumulation [21]. The process typically involves initial batch growth followed by controlled substrate feeding to maintain optimal production conditions [21].
Strain improvement strategies for alkynyl amino acid production focus on the introduction of heterologous biosynthetic pathways into established production organisms [22]. The engineering of Escherichia coli with terminal alkyne biosynthetic machinery has demonstrated feasibility for producing propargylglycine and related compounds [11]. However, the complex nature of these pathways and their cofactor requirements present significant challenges for optimization [22].
Purification of alkynyl amino acids at industrial scale requires sophisticated separation technologies capable of handling the unique physicochemical properties of these compounds [18] [23] [24]. Ion-exchange chromatography remains the preferred primary separation method, utilizing the amphoteric nature of amino acids for effective purification [18] [25]. The terminal alkyne functionality introduces additional hydrophobic character, necessitating modified elution protocols and specialized resin selection [24].
Table 6: Purification Methods and Efficiency Data
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Relative Cost | Reference |
|---|---|---|---|---|
| Ion Exchange | 85-92 | 94-98 | Medium | [18] |
| Reverse Phase HPLC | 78-85 | 96-99 | High | [18] |
| Crystallization | 70-82 | 92-96 | Low | [26] |
| Synthetic Adsorbents | 82-89 | 89-94 | Medium | [24] |
The application of synthetic adsorbents provides an alternative purification approach that exploits the hydrophobic character of the alkyne side chain [24]. Polymeric resins such as those based on styrene-divinylbenzene matrices demonstrate excellent selectivity for alkynyl amino acids, enabling effective separation from hydrophilic impurities [24]. The regeneration of these adsorbents requires careful optimization to maintain separation efficiency over multiple cycles [24].
Crystallization processes for alkynyl amino acids require specialized conditions due to the compound's unique structural features [26]. The terminal alkyne functionality can interfere with crystal lattice formation, necessitating the use of co-crystallization agents or modified crystallization solvents [26]. Recrystallization from aqueous-organic solvent mixtures has proven most effective for achieving high purity while maintaining acceptable yields [26].
The economic viability of industrial alkynyl amino acid production depends critically on process optimization and yield improvement [22]. Current production costs remain significantly higher than conventional amino acids due to the complexity of biosynthetic pathways and purification requirements [22]. The development of carbon-negative synthesis methods represents a promising approach to reducing both cost and environmental impact [22].
The thermodynamic stability profile of 3-Aminohex-5-ynoic acid reveals critical information about its storage requirements and thermal behavior under laboratory conditions. The compound demonstrates acceptable stability when maintained under controlled environmental parameters, though several factors significantly influence its long-term integrity [1] [2] [3].
Temperature-dependent stability studies indicate that 3-Aminohex-5-ynoic acid hydrochloride salt exhibits thermal decomposition at elevated temperatures, with significant degradation occurring above 274.4°C at atmospheric pressure [1]. The melting point range of 139-141°C for the hydrochloride salt provides a clear thermal transition marker that defines the upper temperature limit for solid-state storage . Below this temperature threshold, the compound maintains structural integrity under appropriate storage conditions.
The compound exhibits notable air sensitivity, requiring storage under inert atmospheric conditions to prevent oxidative degradation [2] [3]. This sensitivity stems from the presence of the terminal alkyne functionality, which can undergo oxidation reactions when exposed to atmospheric oxygen over extended periods. The recommended storage temperature range of 2-8°C represents optimal conditions for maintaining long-term stability [1] .
Degradation kinetics studies reveal that the compound remains chemically stable under recommended storage conditions, with minimal decomposition observed over typical laboratory storage periods [2] [3]. However, exposure to strong oxidizing agents results in rapid degradation, particularly affecting the alkyne moiety [2] [3]. The flash point of 119.8°C for the hydrochloride salt indicates moderate thermal hazard potential, requiring appropriate safety precautions during handling and storage [1].
Moisture sensitivity represents another important stability consideration, as the hydrochloride salt form can undergo hygroscopic behavior under high humidity conditions. This characteristic necessitates storage in sealed containers with appropriate desiccants to maintain product integrity [2] [3].
The solubility profile of 3-Aminohex-5-ynoic acid demonstrates the profound influence of molecular polarity and hydrogen bonding capabilities on dissolution behavior across diverse solvent systems. The compound's amphiphilic nature, arising from the presence of both hydrophilic amino and carboxyl groups and the hydrophobic alkyne-containing carbon chain, creates distinctive solubility patterns that reflect fundamental molecular interactions [5] [6].
In aqueous systems, the hydrochloride salt of 3-Aminohex-5-ynoic acid exhibits excellent solubility, achieving concentrations of 90 grams per liter at 25°C [1] [2] [3]. This high aqueous solubility results from the ionizable nature of both the amino and carboxyl functional groups, which form extensive hydrogen bonding networks with water molecules. The zwitterionic character of the molecule in aqueous solution enhances its interaction with the dipolar water solvent, leading to favorable thermodynamic dissolution parameters [5].
Polar organic solvents demonstrate good compatibility with 3-Aminohex-5-ynoic acid, with the compound showing miscibility in alcoholic systems and other protic polar solvents [7] [8]. This behavior reflects the ability of the amino and carboxyl groups to engage in hydrogen bonding interactions with polar solvent molecules, while the hydrocarbon backbone provides some degree of hydrophobic interaction capability.
Non-polar solvent systems present significant solubility limitations for 3-Aminohex-5-ynoic acid, consistent with the general behavior observed for amino acid derivatives [6]. The polar functional groups create unfavorable interactions with non-polar solvents such as hexane, chloroform, and benzene, resulting in minimal dissolution. This selectivity provides important guidance for purification and extraction procedures.
Buffer compatibility studies reveal that the compound maintains solubility of approximately 10 milligrams per milliliter in phosphate-buffered saline at physiological pH 7.2 [9]. This property makes the compound suitable for biological applications and enzymatic studies where physiological conditions must be maintained.
The influence of pH on solubility characteristics follows predictable patterns based on the ionization behavior of the amino and carboxyl groups. At low pH values, protonation of the amino group enhances water solubility, while at high pH, deprotonation of the carboxyl group maintains favorable dissolution characteristics [5].
The spectroscopic characterization of 3-Aminohex-5-ynoic acid provides definitive structural identification through multiple analytical techniques, each offering unique insights into molecular architecture and chemical environment. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, while infrared and mass spectrometry provide complementary functional group identification and molecular weight confirmation.
Proton nuclear magnetic resonance (¹H NMR) spectroscopy of 3-Aminohex-5-ynoic acid reveals characteristic chemical shift patterns that enable unambiguous structural assignment [10] [11]. The terminal alkyne proton appears as a distinctive signal at approximately 2.0-2.5 ppm, exhibiting characteristic coupling patterns with adjacent methylene protons [10]. This resonance provides immediate confirmation of the alkyne functionality and its terminal position within the molecular framework.
The α-proton adjacent to the amino group typically resonates in the range of 3.5-4.0 ppm, reflecting the electron-withdrawing influence of the adjacent nitrogen atom [11] [12]. The methylene protons of the carbon chain exhibit overlapping multiplets in the region of 1.2-2.8 ppm, with subtle chemical shift variations depending on their proximity to functional groups [10] [11].
The amino group protons appear as exchangeable signals that vary in chemical shift depending on solution conditions and pH. In deuterated solvents, these protons may undergo rapid exchange, leading to broadened or absent signals [11]. The carboxyl proton, when observable, appears significantly downfield at approximately 10-12 ppm due to the deshielding effect of the carbonyl oxygen [11].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework and functional group environments [11]. The carbonyl carbon of the carboxyl group appears characteristically downfield at approximately 175-185 ppm [11]. The alkyne carbons exhibit distinctive chemical shifts, with the terminal carbon appearing around 68-72 ppm and the internal alkyne carbon at 80-85 ppm [10].
The α-carbon bearing the amino group typically resonates in the range of 50-60 ppm, while the remaining methylene carbons appear in the aliphatic region between 20-40 ppm [11]. Integration patterns and multiplicity data provide additional confirmation of structural assignments and molecular connectivity.
Infrared spectroscopy of 3-Aminohex-5-ynoic acid reveals characteristic absorption bands that confirm the presence of key functional groups and provide information about intermolecular interactions [13] [14]. The amino group exhibits distinctive absorption patterns with asymmetric and symmetric stretching modes appearing in the region of 3300-3500 cm⁻¹ [14]. These bands may appear as multiple peaks due to primary amine characteristics and potential hydrogen bonding interactions.
The carboxyl group demonstrates characteristic absorption features including the carbonyl stretch at approximately 1700-1720 cm⁻¹ and the broad OH stretch extending from 2500-3300 cm⁻¹ [14]. The exact position of these bands depends on the degree of hydrogen bonding and crystalline packing arrangements in the solid state.
The alkyne functionality provides a distinctive fingerprint through the C≡C stretching vibration, typically appearing as a weak to medium intensity band in the region of 2100-2150 cm⁻¹ [13]. The terminal alkyne C-H stretch appears at approximately 3300 cm⁻¹, though this may overlap with amino group absorptions.
Aliphatic C-H stretching modes appear in the region of 2800-3000 cm⁻¹, while bending modes contribute to the fingerprint region below 1500 cm⁻¹ [14]. The specific pattern of these absorptions provides additional structural confirmation and can assist in distinguishing between closely related isomers.
Mass spectrometry of 3-Aminohex-5-ynoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [15] [17]. Under electron ionization conditions, the molecular ion peak appears at m/z 127 for the free acid form, though this may be weak due to the relatively low stability of the molecular ion .
Common fragmentation pathways include loss of the carboxyl group (m/z 127 → m/z 82), corresponding to the elimination of COOH (45 mass units) [15] [17]. Additional fragmentation involves loss of the amino group or sequential loss of methylene units from the carbon chain . The base peak often corresponds to stabilized fragment ions rather than the molecular ion, reflecting the tendency for amino acids to undergo extensive fragmentation under electron ionization conditions [15].
Electrospray ionization mass spectrometry typically provides more gentle ionization conditions, yielding protonated molecular ions [M+H]⁺ at m/z 128 and potential sodium adducts [M+Na]⁺ at m/z 150 [15]. This technique proves particularly valuable for molecular weight confirmation and quantitative analysis applications.
The fragmentation pattern provides structural confirmation through the observation of characteristic neutral losses and the formation of diagnostic fragment ions that correspond to specific molecular substructures [15] [17]. These patterns serve as molecular fingerprints for compound identification and purity assessment.
Crystallographic analysis of amino acid derivatives provides fundamental insights into molecular packing arrangements, hydrogen bonding networks, and solid-state structural organization that influence physical properties and chemical behavior [18] [19] [20]. While specific crystal structure data for 3-Aminohex-5-ynoic acid remains limited in the available literature, comparative studies of related amino acid compounds and general crystallographic principles for this class of molecules provide valuable structural insights.
The crystallization behavior of amino acids typically involves the formation of zwitterionic species in the solid state, where the amino group exists in protonated form while the carboxyl group adopts the deprotonated carboxylate configuration [20]. This ionic character strongly influences crystal packing arrangements and contributes to the formation of extensive hydrogen bonding networks that stabilize the crystalline lattice [19] [20].
Related amino acid derivatives demonstrate characteristic crystallographic features including orthorhombic, monoclinic, or triclinic crystal systems depending on molecular geometry and packing constraints [18] [20]. The presence of the alkyne functionality in 3-Aminohex-5-ynoic acid introduces additional geometric considerations that influence crystal packing efficiency and unit cell parameters [19].
Hydrogen bonding patterns in amino acid crystals typically involve head-to-tail arrangements where the amino group of one molecule forms hydrogen bonds with the carboxylate group of neighboring molecules [20]. These interactions create chain-like or layer-like structures that extend throughout the crystal lattice, contributing to mechanical stability and thermal properties [19] [20].
The crystal lattice parameters for amino acid derivatives generally fall within predictable ranges based on molecular dimensions and packing efficiency considerations [19] [20]. Unit cell volumes typically accommodate multiple molecules with characteristic packing densities that reflect optimal space utilization while maintaining favorable intermolecular interactions [18] [19].
Temperature-dependent crystallographic studies of related compounds reveal thermal expansion coefficients and structural stability parameters that influence storage and handling requirements [19]. These data provide essential information for understanding the relationship between crystal structure and macroscopic physical properties such as solubility, melting point, and chemical stability [20].
The incorporation of alkyne functionality into the amino acid framework may introduce unique crystallographic features including π-π stacking interactions between alkyne groups or modified hydrogen bonding patterns that accommodate the linear geometry of the C≡C bond [19]. These structural features could influence crystal habit, polymorphism, and solid-state reactivity characteristics.
Powder diffraction analysis provides an alternative approach for structural characterization when single crystal data are unavailable [21] [22]. This technique enables identification of crystalline phases, assessment of crystallinity, and monitoring of polymorphic transformations that may occur during storage or processing [21] [22].
The relationship between crystal structure and physical properties becomes particularly important for pharmaceutical and chemical applications where solid-state form can influence bioavailability, stability, and processing characteristics [20]. Understanding these structure-property relationships enables optimization of formulation strategies and quality control procedures [19] [20].
Future crystallographic studies of 3-Aminohex-5-ynoic acid would benefit from systematic investigation of different crystallization conditions, solvent effects, and temperature dependencies to establish comprehensive structure-property relationships [20]. Such studies would provide valuable guidance for material handling, purification protocols, and application-specific property optimization [19] [20].